5-Bromo-3-indolyl nonanoate
Overview
Description
5-Bromo-3-indolyl nonanoate is a compound commonly used in research and diagnostic applications. It acts as a substrate for enzymes such as β-galactosidase, enabling the visualization and detection of reporter gene expression in cellular pathways .
Synthesis Analysis
5-Bromo-3-indolyl nonanoate is often used for the detection of esterase activity. It is hydrolyzed by esterase to produce a blue product, which can be detected visually or by spectrophotometry .Molecular Structure Analysis
The molecular formula of 5-Bromo-3-indolyl nonanoate is C17H22BrNO2. Its molecular weight is 352.27 g/mol .Chemical Reactions Analysis
5-Bromo-3-indolyl nonanoate is a chromogenic enzyme substrate often used for the detection of esterase activity. It is hydrolyzed by esterase to produce a blue product, which can be detected visually or by spectrophotometry .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-3-indolyl nonanoate is 352.27 g/mol. It is often stored at -20°C .Scientific Research Applications
-
Biochemical Research
- Application : 5-Bromo-3-indolyl nonanoate is commonly used in biochemical research as a substrate for enzymes .
- Methods : It is used in diagnostic applications, enabling the visualization and detection of reporter gene expression in cellular pathways .
- Results : The outcomes of these applications are typically the successful visualization and detection of specific gene expressions .
-
Microbiology
- Application : It is used in Lac gene detection systems in immunoblotting, immunocytochemical, and histological applications .
- Methods : It is used as a chromogenic substrate suitable for identifying lac- (+) bacterial colonies .
- Results : The outcomes of these applications are typically the successful identification of specific bacterial colonies .
- Enzyme Substrate
- Application : 5-Bromo-3-indolyl nonanoate is commonly used as a substrate for enzymes such as β-galactosidase .
- Methods : It is used in various research and diagnostic applications, enabling the visualization and detection of reporter gene expression in cellular pathways .
- Results : The outcomes of these applications are typically the successful visualization and detection of specific gene expressions .
- Lipase Substrate
- Application : 5-Bromo-3-indolyl nonanoate is suitable as a substrate for lipase .
- Methods : The specific methods of application and experimental procedures can vary greatly depending on the specific research context and objectives .
- Results : The outcomes of these applications are typically based on the successful visualization and detection of specific reactions .
Safety And Hazards
properties
IUPAC Name |
(5-bromo-1H-indol-3-yl) nonanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2/c1-2-3-4-5-6-7-8-17(20)21-16-12-19-15-10-9-13(18)11-14(15)16/h9-12,19H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRFASVVDCCIEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80436242 | |
Record name | 5-Bromo-3-indolyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-indolyl nonanoate | |
CAS RN |
133950-70-6 | |
Record name | 5-Bromo-3-indolyl nonanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80436242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.